2-Isopropyl-4-(methylaminomethyl)thiazole
Overview
Description
2-Isopropyl-4-(methylaminomethyl)thiazole is an important intermediate in the synthesis of certain drugs . It is known to be used in the synthesis of ritonavir and cobicistat , which are antiretroviral medications used to treat and prevent HIV/AIDS .
Synthesis Analysis
The synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole typically involves the use of thio-iso-butanamide and 1,3-DCA condensation, forming 2-isopropyl-4-chloromethyl thiophene azoles. This is then substituted with methylamine . Another method involves adding 2-sec.-propyl-4-5-chloromethyl thiazole and 40% aqueous methylamine solution to a flask and heating it to 50-60°C. After cooling, methylene dichloride and Virahol are added, and the mixture is stirred. The aqueous phase is extracted with dichloromethane three times, and the organic phase is merged, dried with anhydrous sodium sulfate, filtered, and concentrated. The product is then purified through column chromatography .Molecular Structure Analysis
The molecular formula of 2-Isopropyl-4-(methylaminomethyl)thiazole is C8H14N2S . Its structure includes a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .Chemical Reactions Analysis
The chemical reactions involving 2-Isopropyl-4-(methylaminomethyl)thiazole are primarily its synthesis reactions as described above. It’s important to note that the specific reactions it undergoes would depend on the conditions and reagents present .Scientific Research Applications
DNA Binding and Drug Development
2-Isopropyl-thiazole (iPrTh) is used as a building block in nucleic acid minor groove-binding molecules. It shows promise in developing new drug candidates for gene targeting due to its high sequence specificity and affinity. This is exemplified in a study where a short lexitropsin containing iPrTh binds selectively to the DNA sequence 5'-ACTAGT-3', demonstrating the potential for gene-specific drug development (Anthony et al., 2004).
Corrosion Inhibition
Research on 2-amino-4-methyl-thiazole, a related compound, indicates its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications for 2-Isopropyl-4-(methylaminomethyl)thiazole in protecting metal surfaces in acidic environments (Yüce et al., 2014).
Synthesis of Antitumor and Antifilarial Agents
A derivative, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, shows promise as an antitumor and antifilarial agent, indicating potential therapeutic applications for related compounds (Kumar et al., 1993).
Synthesis of Novel Antibacterial and Antifungal Agents
4-Isopropylthiazole derivatives have been synthesized and tested for antibacterial, antifungal, and antitubercular activities. Some of these derivatives showed significant efficacy, suggesting that 2-Isopropyl-4-(methylaminomethyl)thiazole could be a precursor in developing new antimicrobial agents (Mallikarjuna et al., 2009).
Anticancer Activity
Derivatives of 4-aminothiazol-2(5H)-one, which are structurally related, exhibit anticancer activity against various cancer cell lines. This indicates the potential for 2-Isopropyl-4-(methylaminomethyl)thiazole in the synthesis of compounds with selective anticancer properties (Kaminskyy et al., 2015).
Cardiovascular Applications
2-Arylimino-1,3-thiazole derivatives have shown cardioprotective effects in vitro. By extension, 2-Isopropyl-4-(methylaminomethyl)thiazole could be useful in synthesizing compounds for cardiovascular therapies (Drapak et al., 2019).
properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFABGWAXURNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165569 | |
Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-(methylaminomethyl)thiazole | |
CAS RN |
154212-60-9 | |
Record name | N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154212-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-4-(N-methyl)aminomethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G297848J78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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